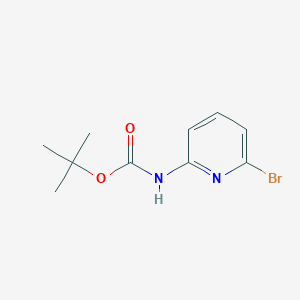

Tert-butyl (6-bromopyridin-2-YL)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(6-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDMEUOIVUZTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516041 | |

| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344331-90-4 | |

| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Tert-butyl (6-bromopyridin-2-YL)carbamate

A comprehensive review of the chemical properties, synthesis, and applications of tert-butyl (6-bromopyridin-2-yl)carbamate remains challenging due to the limited availability of specific data for this particular isomer in publicly accessible scientific literature and chemical databases.

Extensive searches for "this compound" have predominantly yielded information on its isomers, most notably tert-butyl ((6-bromopyridin-2-yl)methyl)carbamate and tert-butyl (6-bromopyridin-3-yl)carbamate. This suggests that the title compound may be less common or that its synthesis and characterization are not as widely reported.

For researchers, scientists, and drug development professionals, it is crucial to rely on precise and verified data. Extrapolating properties from isomers can be misleading due to the significant influence of substituent positioning on the chemical and physical characteristics of a molecule.

As a result of this data scarcity, a detailed technical guide on the core chemical properties, experimental protocols, and signaling pathways specifically for this compound cannot be accurately generated at this time.

Alternative Focus: The Well-Documented Isomer, Tert-butyl (6-bromopyridin-3-yl)carbamate

In contrast, the isomer tert-butyl (6-bromopyridin-3-yl)carbamate (CAS Number: 218594-15-1) is a commercially available and well-documented compound. It serves as a valuable building block in medicinal chemistry and organic synthesis. A detailed technical guide on this isomer, including its chemical properties, synthesis, and reactivity, can be provided as an alternative.

This alternative guide would include:

-

A comprehensive summary of its known chemical and physical properties, presented in a structured table.

-

Detailed experimental protocols for its synthesis and typical reactions.

-

Diagrams illustrating its role in synthetic pathways.

Should you be interested in a comprehensive technical guide on tert-butyl (6-bromopyridin-3-yl)carbamate , please indicate so, and a detailed report will be generated based on available scientific data. This will ensure the information provided is accurate and valuable for research and development purposes.

In-Depth Technical Guide: Spectroscopic Data for 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS No. 179162-55-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 942519-17-9 provided in the topic query appears to be incorrect. Extensive searches have consistently indicated that the spectroscopic data and chemical information are associated with CAS No. 179162-55-1 , which corresponds to the compound 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid . This guide proceeds with the data available for this corrected compound.

Compound Overview

4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is a complex organic molecule that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a key building block in the preparation of the antifungal agent Micafungin and is also utilized in the development of kinase inhibitors for targeted cancer therapy. Its structure features a central isoxazole ring linking a pentyloxy-substituted phenyl group and a benzoic acid moiety.

Chemical Structure:

Figure 1: Chemical structure of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.

Physicochemical Properties

The fundamental physicochemical properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 179162-55-1 | Multiple Suppliers |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 351.4 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 271-273 °C | [4] |

| Boiling Point (Predicted) | 555.6 ± 50.0 °C | [5] |

| pKa (Predicted) | 3.72 ± 0.10 | [5] |

| Purity | Typically ≥98% (HPLC) | [2][6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental NMR spectra have been identified. The following are predicted chemical shifts and multiplicities based on the chemical structure. Actual values may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H-NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | -COOH |

| ~8.1 - 8.3 | d | 2H | Aromatic H (ortho to -COOH) |

| ~7.8 - 8.0 | d | 2H | Aromatic H (meta to -COOH) |

| ~7.7 - 7.9 | d | 2H | Aromatic H (ortho to pentyloxy) |

| ~7.0 - 7.2 | d | 2H | Aromatic H (meta to pentyloxy) |

| ~6.8 - 7.0 | s | 1H | Isoxazole H |

| ~4.0 - 4.2 | t | 2H | -OCH₂- |

| ~1.7 - 1.9 | m | 2H | -OCH₂CH₂- |

| ~1.3 - 1.5 | m | 4H | -(CH₂)₂-CH₃ |

| ~0.9 - 1.0 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C-NMR Data

| Chemical Shift (ppm) | Assignment |

| ~167 | -COOH |

| ~170 | Isoxazole C |

| ~162 | Isoxazole C-O |

| ~160 | Aromatic C-O (pentyloxy) |

| ~130-132 | Aromatic C (ipso to -COOH) |

| ~128-130 | Aromatic CH (ortho to -COOH) |

| ~126-128 | Aromatic CH (meta to -COOH) |

| ~122-124 | Aromatic C (ipso to pentyloxy) |

| ~115-117 | Aromatic CH (meta to pentyloxy) |

| ~100 | Isoxazole CH |

| ~68 | -OCH₂- |

| ~28-29 | -OCH₂CH₂- |

| ~22-23 | -CH₂CH₂CH₃ |

| ~14 | -CH₃ |

Mass Spectrometry (MS)

The expected molecular ion peak in mass spectrometry would correspond to the compound's molecular weight.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 351.15 | [M]⁺ |

| 352.15 | [M+H]⁺ (in ESI+) |

| 374.13 | [M+Na]⁺ (in ESI+) |

| 350.14 | [M-H]⁻ (in ESI-) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Aliphatic |

| ~1680-1710 | C=O stretch | Carboxylic acid |

| ~1600, ~1450-1500 | C=C stretch | Aromatic ring |

| ~1400-1450 | C=N stretch | Isoxazole ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100-1200 | C-O stretch | Carboxylic acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated aromatic and heterocyclic systems.

Table 5: Predicted UV-Vis Data

| λmax (nm) | Solvent | Chromophore |

| ~250-280 | Ethanol/Methanol | π → π* transitions in the aromatic and isoxazole rings |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not publicly available. The following are generalized, best-practice methodologies for obtaining high-quality spectroscopic data for solid organic compounds like 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.

NMR Spectroscopy

Figure 2: General workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, depending on solubility). Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). Acquire the Free Induction Decay (FID).

-

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Mass Spectrometry

Figure 3: General workflow for Mass Spectrometry analysis.

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a standard calibration solution.

-

Analysis: Infuse the sample solution directly into the ESI source at a constant flow rate. Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

FT-IR Spectroscopy

Figure 4: General workflow for FT-IR spectroscopic analysis.

-

Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal is clean. Place a small amount of the solid powder directly onto the crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Figure 5: General workflow for UV-Vis spectroscopic analysis.

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration. Dilute the stock solution to obtain a working solution with an expected maximum absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Analysis: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum. Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Measure the absorbance of the sample over a wavelength range of approximately 200-400 nm.

Signaling Pathway Context

As an intermediate in the synthesis of kinase inhibitors , 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is relevant to the study of cellular signaling pathways that are often dysregulated in diseases like cancer. Kinase inhibitors are designed to block the action of protein kinases, which are enzymes that play a critical role in signal transduction. Two of the most important signaling pathways in this context are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

This pathway is crucial for regulating the cell cycle, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

Figure 6: Simplified PI3K/Akt signaling pathway and points of inhibition.

MAPK/ERK Signaling Pathway

This pathway transduces signals from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and apoptosis. It is another critical target in cancer therapy.

Figure 7: Simplified MAPK/ERK signaling pathway and points of inhibition.

Conclusion

4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS No. 179162-55-1) is a well-characterized intermediate with significant applications in pharmaceutical development. While a comprehensive public database of its experimental spectroscopic data is currently lacking, its structural features allow for reliable prediction of its spectral properties. The provided data and protocols offer a robust framework for researchers working with this compound, enabling its identification, characterization, and application in the synthesis of advanced therapeutics targeting key cellular signaling pathways. Further research and publication of detailed experimental data would be a valuable contribution to the scientific community.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Pharmaceutical Intermediate / 4- (5-(4-Pentyloxyphenyl)Isoxazol-3-yl) Benzoic Acid / CAS No. 179162-55-1 - Intermediate, Micafungin | Made-in-China.com [mm.made-in-china.com]

- 4. indiamart.com [indiamart.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. cdn-links.lww.com [cdn-links.lww.com]

Unveiling the Solubility Profile of Tert-butyl (6-bromopyridin-2-YL)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The manipulation of Tert-butyl (6-bromopyridin-2-YL)carbamate in a laboratory or industrial setting necessitates a thorough understanding of its physical properties, with solubility being paramount. The choice of an appropriate solvent system can significantly impact reaction kinetics, yield, and purity of the final product. Furthermore, in the context of drug development, solubility directly influences bioavailability and the feasibility of different formulation strategies. This guide addresses the current information gap by presenting a systematic approach to determining and documenting the solubility of this compound in a range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively published. To facilitate standardized data collection and comparison across different research settings, the following table provides a template for recording experimentally determined solubility values. It is recommended to measure solubility at different temperatures to understand its temperature dependence.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Tetrahydrofuran | e.g., 25 | |||

| e.g., Acetonitrile | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Heptane | e.g., 25 |

Experimental Protocols for Solubility Determination

A reliable and reproducible protocol is essential for obtaining accurate solubility data. The following section details a general and widely accepted method for determining the solubility of a solid organic compound in an organic solvent.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, acetone, tetrahydrofuran, acetonitrile, toluene, heptane)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or a gravimetric setup with a vacuum oven)

-

General Procedure for Isothermal Equilibrium Solubility

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

Quantification: Analyze the concentration of this compound in the collected supernatant using a pre-validated analytical method.

-

Gravimetric Method: A known volume of the filtered solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid is determined.

-

Chromatographic Method (HPLC): The filtered solution is appropriately diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a standard calibration curve.

-

Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, the absorbance of the diluted solution can be measured and the concentration calculated using a calibration curve according to the Beer-Lambert law.

-

-

Data Recording: Record the determined solubility in the format suggested in Table 1.

Visualization of Experimental Workflow

To provide a clear and logical representation of the solubility determination process, the following diagram illustrates the key steps involved.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

This technical guide provides a framework for the systematic determination and documentation of the solubility of this compound in organic solvents. While published quantitative data is currently scarce, the outlined experimental protocols offer a clear path for researchers to generate this vital information. Adherence to these standardized methods will ensure the generation of high-quality, comparable data that will be invaluable for the scientific community, particularly those in the fields of synthetic chemistry and drug development. The provided templates and workflow diagrams are intended to promote consistency and clarity in future research endeavors concerning this important chemical compound.

In-Depth Technical Guide on the Stability of Boc-protected 6-bromopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical stability of tert-butyl (6-bromopyridin-2-yl)carbamate (Boc-protected 6-bromopyridin-2-amine). This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Understanding its stability profile is critical for its proper handling, storage, and use in multi-step syntheses to ensure the purity and quality of the final products. This document outlines the compound's known stability characteristics, potential degradation pathways, and detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method.

Chemical Stability Profile

The stability of Boc-protected 6-bromopyridin-2-amine is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, which is a cornerstone of its utility in orthogonal synthetic strategies. Conversely, it exhibits substantial stability under basic, nucleophilic, and reductive conditions.

2.1 Acidic Stability: The Boc group is readily cleaved under acidic conditions. The degradation proceeds via protonation of the carbamate's carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This rapid decomposition in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is a key characteristic of this protecting group. The pyridine ring itself may also be susceptible to degradation under harsh acidic and high-temperature conditions, though the primary point of instability is the Boc group.

2.2 Basic Stability: Boc-protected 6-bromopyridin-2-amine is generally stable under basic conditions. The carbamate linkage is not susceptible to hydrolysis under typical basic conditions (e.g., NaOH, K₂CO₃ at room temperature) used in organic synthesis, making it a robust protecting group in the presence of base-labile functionalities.

2.3 Oxidative Stability: While the Boc group itself is not particularly susceptible to oxidation, the pyridine ring and the amine functionality could be potential sites for oxidative degradation. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) would be necessary to fully characterize its stability under oxidative stress. Potential degradation products could include N-oxides.

2.4 Thermal Stability: The Boc protecting group can be thermally labile. At elevated temperatures, it can undergo thermolytic cleavage to release the free amine, isobutylene, and carbon dioxide. This property can sometimes be exploited for deprotection under neutral conditions, but it also implies that the compound should be stored at controlled, cool temperatures to prevent degradation over time.

2.5 Photostability: As a halogenated aromatic compound, Boc-protected 6-bromopyridin-2-amine may be susceptible to photodegradation. Exposure to UV or visible light could potentially lead to dehalogenation or other radical-mediated degradation pathways. Photostability studies as per ICH Q1B guidelines are recommended to assess this liability.

Data Presentation: Forced Degradation Studies

Table 1: Illustrative Hydrolytic Stability Data

| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradant(s) |

| 0.1 M HCl (aq) | 2 | 95% | 6-bromopyridin-2-amine |

| pH 4.5 Buffer | 24 | < 5% | - |

| Purified Water | 24 | < 1% | - |

| pH 9.0 Buffer | 24 | < 2% | - |

| 0.1 M NaOH (aq) | 24 | < 5% | - |

Table 2: Illustrative Stress Stability Data

| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradant(s) |

| 3% H₂O₂ (aq) | 24 hours | 15% | Oxidative adducts, N-oxide |

| Dry Heat (80°C) | 48 hours | 25% | 6-bromopyridin-2-amine |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 10% | Photodegradants |

Experimental Protocols

4.1 Protocol for Forced Degradation Studies

This protocol outlines the conditions for intentionally degrading Boc-protected 6-bromopyridin-2-amine to identify potential degradation products and pathways.

-

Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for up to 8 hours.

-

Withdraw samples at regular intervals (e.g., 0, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for up to 24 hours.

-

Withdraw samples at regular intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for up to 48 hours.

-

Withdraw samples at regular intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven at 80°C.

-

Sample at various time points (e.g., 24, 48, 72 hours).

-

Dissolve the samples in a suitable solvent for analysis.

-

-

Photostability:

-

Expose both the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Keep a control sample protected from light.

-

Analyze the samples after exposure.

-

4.2 Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact compound from its degradation products.

-

Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase Optimization:

-

Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

-

A typical starting gradient could be 10-90% B over 20 minutes.

-

Analyze a mixture of the stressed samples (from the forced degradation study) to ensure the separation of all degradation peaks from the main compound peak.

-

Adjust the gradient, flow rate, and column temperature to achieve optimal resolution (Rs > 1.5) between all peaks.

-

-

Detection Wavelength: Use a PDA detector to determine the maximum absorbance wavelength of the parent compound and its degradants. A wavelength of around 254 nm is often a good starting point for aromatic compounds.

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Visualizations

Caption: Acid-catalyzed degradation pathway of Boc-protected 6-bromopyridin-2-amine.

Caption: Experimental workflow for forced degradation studies.

Recommended Storage and Handling

Based on its stability profile, the following storage and handling procedures are recommended for Boc-protected 6-bromopyridin-2-amine:

-

Storage: The compound should be stored in a cool, dry place, protected from light. Refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to minimize thermal and potential oxidative degradation.

-

Handling: Avoid contact with strong acids, as this will cause rapid deprotection. When used in reactions, ensure that the reaction conditions are compatible with the stability of the Boc group (i.e., neutral or basic).

Conclusion

Boc-protected 6-bromopyridin-2-amine is a valuable synthetic intermediate whose stability is well-defined by the characteristics of the Boc protecting group. It is robust under basic and nucleophilic conditions but highly labile to acid and susceptible to thermal degradation. A thorough understanding of these stability characteristics, supported by empirical data from forced degradation studies, is essential for its effective use in the synthesis of complex molecules in the pharmaceutical and chemical industries. The protocols and information provided in this guide serve as a comprehensive resource for researchers and developers working with this compound.

Tert-butyl (6-bromopyridin-2-yl)carbamate: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl (6-bromopyridin-2-yl)carbamate has emerged as a crucial building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. Its unique structural features, combining a reactive bromine atom and a protected amine on a pyridine core, render it a versatile synthon for a variety of cross-coupling and functionalization reactions. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, providing a strategic advantage in multi-step syntheses. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 344331-95-5 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the protection of the amino group of 2-amino-6-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis from 2-amino-6-bromopyridine

Materials:

-

2-amino-6-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 2-amino-6-bromopyridine (1.0 eq) in anhydrous DCM or THF.

-

Add triethylamine or DIPEA (1.2-1.5 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.3 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: 85-95%

Caption: Synthetic workflow for this compound.

Key Reactions and Applications

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 6-position of the pyridine ring. The two most prominent applications are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of this compound with various boronic acids or their esters provides a straightforward route to 6-aryl- or 6-vinyl-substituted 2-(Boc-amino)pyridines. These products are valuable intermediates in the synthesis of biaryl and heteroaryl compounds with potential biological activities.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%) and the ligand (if necessary, e.g., PPh₃, 4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl (6-phenylpyridin-2-yl)carbamate.

Expected Yield: 70-90%

Caption: Suzuki-Miyaura coupling of the building block.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 6-amino-substituted 2-(Boc-amino)pyridines by coupling this compound with a variety of primary and secondary amines. This reaction is instrumental in creating unsymmetrically substituted 2,6-diaminopyridine derivatives, which are prevalent in many pharmaceutical agents.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable Buchwald ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene or 1,4-Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk tube, add Pd₂(dba)₃ (1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).

-

Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq) and this compound (1.0 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent (e.g., toluene or dioxane) followed by the amine (e.g., morpholine, 1.2-1.5 eq).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield tert-butyl (6-morpholinopyridin-2-yl)carbamate.

Expected Yield: 65-85%

Caption: Buchwald-Hartwig amination of the building block.

Spectroscopic Data

Accurate characterization of this compound is crucial for confirming its identity and purity. The following table summarizes its characteristic ¹H and ¹³C NMR chemical shifts.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| δ (ppm) | δ (ppm) |

| 8.05 (br s, 1H, NH) | 152.9 (C=O) |

| 7.85 (d, J = 7.6 Hz, 1H, Ar-H) | 151.8 (C-N) |

| 7.55 (t, J = 7.8 Hz, 1H, Ar-H) | 141.2 (C-Br) |

| 7.15 (d, J = 8.0 Hz, 1H, Ar-H) | 140.1 (Ar-CH) |

| 1.52 (s, 9H, C(CH₃)₃) | 119.5 (Ar-CH) |

| 112.8 (Ar-CH) | |

| 81.5 (C(CH₃)₃) | |

| 28.3 (C(CH₃)₃) |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of substituted pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provides medicinal chemists and synthetic organic chemists with a powerful tool for the construction of novel molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this important synthon in the pursuit of new therapeutic agents and advanced materials.

The Versatility of Tert-butyl (6-bromopyridin-2-YL)carbamate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Tert-butyl (6-bromopyridin-2-YL)carbamate has emerged as a key intermediate, offering a synthetically tractable scaffold for the development of a diverse range of biologically active molecules. Its unique combination of a Boc-protected amine and a reactive bromine on a pyridine core allows for sequential and site-selective modifications, making it an invaluable tool in the medicinal chemist's arsenal. This technical guide provides an in-depth overview of the synthesis, applications, and strategic importance of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other targeted therapies.

Synthesis of the Core Scaffold

The preparation of this compound is a straightforward process, typically commencing with the commercially available 2-amino-6-bromopyridine. The Boc-protection of the amino group is a high-yielding reaction that enhances the compound's stability and modulates its reactivity for subsequent transformations.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-amino-6-bromopyridine, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-amino-6-bromopyridine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

-

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the bromine atom and the protected amine makes this compound a versatile precursor for a variety of coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methodologies allow for the introduction of diverse aryl, heteroaryl, and amino substituents at the 6-position of the pyridine ring, which is a common motif in many kinase inhibitors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. In the context of this compound, this reaction is employed to introduce various aryl and heteroaryl moieties, which can be crucial for targeting the hydrophobic regions of kinase active sites.

-

Materials: this compound (1.0 eq), 3,5-difluorobenzeneboronic acid (1.1 eq), Palladium(0) tetrakis(triphenylphosphine) (0.1 eq), Cesium carbonate (1.2 eq), 1,4-Dioxane.

-

Procedure:

-

To a reaction vessel, add this compound, 3,5-difluorobenzeneboronic acid, palladium(0) tetrakis(triphenylphosphine), and cesium carbonate.

-

Evacuate and backfill the vessel with nitrogen.

-

Add anhydrous 1,4-dioxane.

-

Heat the mixture to 95 °C and stir for 16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the desired biaryl compound.[1]

-

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a key step in the synthesis of many kinase inhibitors that feature a 2,6-disubstituted pyridine scaffold with an amino linkage at the 6-position.

-

Materials: this compound (1.0 eq), desired amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Sodium tert-butoxide (1.5 eq), Toluene.

-

Procedure:

-

In a glovebox, combine this compound, the amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide in a reaction tube.

-

Add anhydrous toluene and seal the tube.

-

Heat the reaction mixture to 100 °C for 12-18 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Application in the Synthesis of Kinase Inhibitors and Other Therapeutics

The 2-aminopyridine moiety, readily accessible from this compound, is a privileged scaffold in kinase inhibitor design. It can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

PKMYT1 Inhibitors for Cancer Therapy

Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a key regulator of the G2/M cell cycle checkpoint and is an attractive target in cancer therapy. Several potent PKMYT1 inhibitors have been developed utilizing this compound as a starting material. The 2-aminopyridine core serves as a scaffold to which various substituents are attached to optimize potency and selectivity.

Table 1: Biological Activity of PKMYT1 Inhibitors Derived from this compound

| Compound ID | Modification from Core | PKMYT1 IC₅₀ (nM) |

| Example 1 | Suzuki coupling with 3,5-difluorophenylboronic acid, followed by further elaboration | 5.2 |

| Example 2 | Suzuki coupling with a substituted pyrazoleboronic acid | 8.1 |

| Example 3 | Buchwald-Hartwig amination with a substituted aniline | 12.5 |

Bcr-Abl Inhibitors for Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is the causative agent of Chronic Myeloid Leukemia. The 2-aminopyridine scaffold has been incorporated into novel Bcr-Abl inhibitors, where it is believed to interact with the kinase hinge region.

Table 2: Activity of Bcr-Abl Inhibitors Synthesized from the 2-Aminopyridine Scaffold

| Compound ID | Target | IC₅₀ (nM) |

| Bcr-Abl-1 | Bcr-Abl Wild Type | 25 |

| Bcr-Abl-2 | Bcr-Abl T315I Mutant | 150 |

GLP-1R Agonists for Type 2 Diabetes

Glucagon-like peptide-1 receptor (GLP-1R) agonists are an important class of drugs for the treatment of type 2 diabetes. Small molecule GLP-1R agonists have been synthesized using a pyridine core derived from this compound, demonstrating the versatility of this building block beyond kinase inhibition.

Table 3: Potency of GLP-1R Agonists

| Compound ID | Target | EC₅₀ (nM) |

| GLP-1R-A | GLP-1R | 120 |

| GLP-1R-B | GLP-1R | 85 |

Signaling Pathway Visualizations

To better understand the mechanism of action of the drugs synthesized from this compound, the following diagrams illustrate the key signaling pathways they modulate.

Caption: PKMYT1 signaling pathway in cell cycle regulation.

Caption: GLP-1 Receptor signaling pathway in pancreatic beta-cells.

Caption: Bcr-Abl signaling pathways in Chronic Myeloid Leukemia.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry, enabling the efficient synthesis of a wide array of biologically active molecules. Its utility in constructing the privileged 2-aminopyridine scaffold has been demonstrated in the development of potent and selective inhibitors targeting key proteins in oncology and metabolic diseases. The straightforward synthesis of the core and its amenability to robust and versatile cross-coupling reactions ensure its continued importance in the discovery and development of new medicines. This guide provides a comprehensive, though not exhaustive, overview of its applications and underscores the strategic value of this intermediate in the pursuit of novel therapeutics.

References

Synthesis of Substituted Pyridines from Tert-butyl (6-bromopyridin-2-YL)carbamate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The 2-amino-6-substituted pyridine core, in particular, is a privileged scaffold in medicinal chemistry. Tert-butyl (6-bromopyridin-2-yl)carbamate has emerged as a versatile and strategic starting material for accessing a diverse library of these valuable compounds. The presence of the bromine atom at the 6-position allows for a variety of cross-coupling reactions, while the Boc-protected amine at the 2-position provides a handle for further functionalization or deprotection to reveal the primary amine.

This technical guide provides a comprehensive overview of the key synthetic transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the practical application of these methodologies in a research and development setting.

Core Synthetic Strategies

The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. The three most prominent and powerful of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Caption: Key synthetic pathways from this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron compound, typically a boronic acid or ester.[4][5] This reaction is instrumental in synthesizing biaryl and hetero-biaryl compounds.[6]

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O (5:1) | 90 | 16 | 88 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |

| 4 | 4-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (4:1) | 110 | 12 | 78 |

Note: Yields are indicative and can vary based on the specific substrate and reaction scale.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[6][7]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6][7]

-

Inerting: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[6]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.[10]

Quantitative Data: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 4 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 89 |

| 3 | Benzylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | reflux | 1 | 91[11] |

| 4 | Isopropylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 85 |

Note: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination and often requires screening.[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a dry Schlenk flask or sealed tube, combine the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., sodium tert-butoxide).[10][11]

-

Inerting: Purge the vessel with an inert gas (e.g., Nitrogen) for several minutes.

-

Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).[11]

-

Reaction Execution: Seal the vessel and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction vigorously.[10]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully open the reaction vessel. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.[10]

-

Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[10]

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[12][13] This reaction is invaluable for the synthesis of conjugated enynes and aryl-alkynes, which are important intermediates in organic synthesis. The reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[13]

Quantitative Data: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 94 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Dioxane | RT | 90 |

| 3 | 1-Heptyne | Pd(PhCN)₂Cl₂ (2) / P(t-Bu)₃ (4) | CuI (5) | i-Pr₂NH | Dioxane | RT | 92[14] |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 50 | 88 |

Note: Copper-free Sonogashira protocols have also been developed to avoid issues with alkyne homocoupling.[12]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), the copper(I) salt (e.g., CuI), and the terminal alkyne (1.1-1.5 equiv.).

-

Base Addition: Add a suitable base, which often serves as the solvent as well (e.g., triethylamine or diisopropylamine).

-

Inerting: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired alkynyl pyridine.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted pyridines via cross-coupling reactions.

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridines. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and high-yielding pathways to introduce aryl, amino, and alkynyl functionalities, respectively. The protocols and data presented in this guide serve as a practical resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex pyridine-containing molecules. Subsequent removal of the Boc protecting group under acidic conditions can readily furnish the corresponding 2-aminopyridine derivatives, further expanding the synthetic utility of these products.

References

- 1. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

A Technical Guide to Boc Protecting Groups on Pyridine Rings

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of nitrogen atoms is a fundamental strategy in modern organic synthesis, particularly crucial in the fields of medicinal chemistry and drug development where pyridine scaffolds are prevalent. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions. This guide provides an in-depth overview of the introduction of Boc protecting groups onto pyridine rings, focusing on reaction methodologies, substrate considerations, and detailed experimental protocols.

Introduction

The introduction of a Boc group onto an aminopyridine is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). The nucleophilicity of the amino group on the pyridine ring is a critical factor influencing the reaction conditions. Electron-donating groups on the pyridine ring enhance the nucleophilicity of the amino group, facilitating the reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity, often necessitating more forcing conditions or the use of catalysts to achieve high yields.

Reaction Mechanism

The protection reaction proceeds via a nucleophilic attack of the aminopyridine's nitrogen on one of the carbonyl carbons of Boc₂O. This process can be significantly accelerated by a base. In the presence of a catalyst like 4-(Dimethylaminopyridine) (DMAP), the reaction mechanism is enhanced. DMAP first reacts with Boc₂O to form a more reactive acyl-pyridinium intermediate. The aminopyridine then attacks this intermediate, leading to the N-Boc protected product and regeneration of the DMAP catalyst. The byproducts of this reaction are carbon dioxide and tert-butanol, which are formed from the breakdown of the tert-butyl carbonate leaving group.[1]

Data Presentation: Reaction Conditions and Yields

The choice of reaction conditions for the Boc protection of aminopyridines is highly dependent on the substrate. The following tables summarize various methodologies and their outcomes for different aminopyridine isomers and electronically diverse derivatives.

Table 1: Boc Protection of 2-Aminopyridine and 3-Aminopyridine

| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | Room Temp. | 2 h | 90% | [2] |

| 2-Aminopyridine | (Boc)₂O, DMAP, TEA | Dichloromethane | Room Temp. | 8 h | 60% | [2] |

| 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | Room Temp. | 1 h | 85% | [2][3] |

Table 2: Boc Protection of 4-Aminopyridine

| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 4-Aminopyridine | (Boc)₂O | Acetonitrile | Room Temp. | 3 h | >95% | [4] |

Table 3: Boc Protection of Electron-Deficient Aminopyridines

| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1-(5-nitro-pyridin-2-yl)thiourea | (Boc)₂O, DMAP, NaI | THF | Room Temp. | 10 s | >98% |

Experimental Protocols

Below are detailed experimental protocols for the Boc protection of various aminopyridine substrates.

General Experimental Workflow

A typical workflow for the Boc protection of an aminopyridine involves reaction setup, monitoring, workup, and purification.

Protocol 1: Boc Protection of 2-Aminopyridine using EDCI/HOBT[3]

-

Reaction Setup: Dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) in a round-bottom flask with stirring at room temperature.

-

Reagent Addition: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (3.0 g, 16 mmol), 1-hydroxybenzotriazole (HOBT) (0.07 g, 0.5 mmol), triethylamine (TEA) (1.6 g, 16 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (3.5 g, 16 mmol).

-

Reaction: Continue stirring the mixture at room temperature for 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Wash the reaction mixture with water (2 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the desired 2-(tert-butoxycarbonylamino)pyridine. (Yield: 90%).

Protocol 2: Boc Protection of 3-Aminopyridine using EDCI/HOBT[3][4]

-

Reaction Setup: At room temperature, dissolve 3-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) with stirring.

-

Reagent Addition: Add EDCI (6.1 g, 31.8 mmol), HOBT (0.14 g, 1.0 mmol), TEA (3.2 g, 31.8 mmol), and (Boc)₂O (4.6 g, 21.2 mmol).

-

Reaction: Continue to stir the mixture at room temperature for 1 hour.

-

Monitoring: Follow the reaction's progress by TLC until the starting material disappears.

-

Workup: Wash the reaction solution with water (2 x 20 mL).

-

Isolation: Dry the organic layer, filter, and concentrate.

-

Purification: Purify the product by column chromatography. (Yield: 85%).

Protocol 3: Boc Protection of 4-Aminopyridine[5]

-

Reaction Setup: To a solution of di-tert-butyl dicarbonate (3 mmol) in acetonitrile (3 cm³) at room temperature, slowly add 4-aminopyridine (3 mmol).

-

Reaction: Allow the mixture to stir for 3 hours at room temperature.

-

Isolation: Evaporate the solvent to obtain the crude 4-[N-(tert-butoxycarbonyl)amino]pyridine, which can often be used without further purification. (Yield: >95%).

Protocol 4: Boc Protection of a Highly Electron-Deficient Aminopyridine

-

Reaction Setup: Dissolve the electron-deficient aminopyridine substrate (e.g., 1-(5-nitro-pyridin-2-yl)thiourea) (1.0 equiv) and sodium iodide (NaI) (1.0 equiv) in tetrahydrofuran (THF).

-

Reagent Addition: Add DMAP (2.0 equiv) and (Boc)₂O (5.0 equiv).

-

Reaction: The reaction is carried out at room temperature. A gel may form within seconds.

-

Analysis: The product can be detected in the reaction mixture in high yield (>98% in the cited example) after a very short reaction time (e.g., 10 seconds).

Conclusion

The Boc protection of aminopyridines is a versatile and essential transformation in organic synthesis. The reactivity of the aminopyridine substrate, governed by the electronic nature of the pyridine ring, dictates the optimal reaction conditions. For electron-rich and standard aminopyridines, simple conditions involving Boc₂O and a base are often sufficient. However, for electron-deficient systems, the use of activating agents or alternative methodologies may be required to achieve high yields. The protocols and data presented in this guide offer a comprehensive resource for researchers in the selection and implementation of appropriate conditions for the Boc protection of a wide range of pyridine-containing substrates.

References

- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in Tert-butyl (6-bromopyridin-2-YL)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl (6-bromopyridin-2-yl)carbamate is a pivotal building block in modern synthetic and medicinal chemistry. Its utility is primarily derived from the reactivity of the carbon-bromine (C-Br) bond at the 6-position of the pyridine ring. This bond serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the C-Br bond's reactivity in this specific scaffold, focusing on the most prevalent and synthetically valuable transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to equip researchers with the foundational knowledge required for efficient application in drug discovery and development.

Core Reactivity Principles

The reactivity of the C-Br bond in this compound is governed by several key factors:

-

Bond Dissociation Energy: The C-Br bond (~276 kJ/mol) is significantly weaker than a C-Cl bond (~339 kJ/mol), making it more susceptible to cleavage.[1] This inherent reactivity allows for oxidative addition to a palladium(0) catalyst to occur under milder conditions than those required for the corresponding chloride.[1]

-

Electronic Effects: The pyridine ring is electron-deficient, which generally enhances its reactivity as an electrophile in cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the C2-amine is a moderately electron-withdrawing group, which can further influence the electronic nature of the ring.

-

Catalyst Interaction: The pyridine nitrogen can coordinate with the palladium catalyst. This interaction can potentially influence the rate and selectivity of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2]

These principles make the C-Br bond in this molecule an ideal site for palladium-catalyzed modifications, enabling the construction of complex molecular architectures.

Key Cross-Coupling Methodologies

The C-Br bond of this compound is predominantly functionalized via palladium-catalyzed cross-coupling reactions. These methods are foundational for creating new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent, such as a boronic acid or ester.[1] This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

Quantitative Data Presentation

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, which serve as a strong predictive model for the title compound.

| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 85-95 (est.)[3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 1-4 | 96[4] |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 75-85 (est.)[3] |

| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF | 80 | 18 | 70-80 (est.)[3] |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 88-98 (est.)[3] |

Note: Yields are based on reactions with structurally similar 2-bromopyridines and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

Reaction Setup:

-

To a dry Schlenk flask or reaction vial, add the this compound, arylboronic acid, base, and palladium catalyst.[3]

-

Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]

-

Add the degassed solvent system via syringe. The typical reaction concentration is 0.1 to 0.5 M with respect to the bromopyridine.[3]

-

-

Reaction:

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.[3]

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel.[3][4]

-

Mandatory Visualizations

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, reacting the C-Br bond with a primary or secondary amine.[6] This transformation is indispensable in pharmaceutical development, as the resulting N-aryl pyridine motif is a common pharmacophore. The reaction's scope is broad, but success is highly dependent on the choice of palladium precursor, phosphine ligand, and base.[6][7]

Quantitative Data Presentation

The table below outlines typical conditions for the Buchwald-Hartwig amination of bromopyridine derivatives, providing a reliable starting point for optimization.

| Entry | Amine Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 (est.)[6] |

| 2 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80 | 8 | >85 (est.)[6] |

| 3 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 83[2] |

| 4 | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Toluene | 80 | 14 | 55[8] |

| 5 | Isopropylamine | Pd(OAc)₂ (5) | dppp (5) | NaOtBu (2.0) | Toluene | 80 | 14 | 93[8] |

Note: Yields are based on reactions with structurally similar bromopyridines and may require optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials:

-

Reaction Setup:

-

Reaction:

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[6]

-

Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.[6]

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]

-

Purify the residue by flash column chromatography.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Tert-butyl (6-bromopyridin-2-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of tert-butyl (6-bromopyridin-2-YL)carbamate with a variety of arylboronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of 6-aryl-2-aminopyridine derivatives, which are key structural motifs in numerous biologically active compounds.

The presence of the Boc-protecting group on the amine and the pyridine nitrogen can influence the catalytic cycle. Careful optimization of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired coupled products. These notes offer a comprehensive guide to reaction conditions, a detailed experimental protocol, and visual aids to facilitate successful synthesis.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on established literature for similar substrates and provide a strong starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 16 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF | 110 | 8 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 2-MeTHF | 100 | 12 | 88-96 |

| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 70-80 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a Pd(OAc)₂/SPhos catalytic system.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous, degassed Toluene and Water (4:1 mixture)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand to the flask.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction as described in the protocol.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Tert-butyl (6-bromopyridin-2-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of tert-butyl (6-bromopyridin-2-yl)carbamate. This versatile building block is a valuable substrate in medicinal chemistry and materials science for the synthesis of complex nitrogen-containing aromatic compounds. The protocols outlined below cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

Introduction